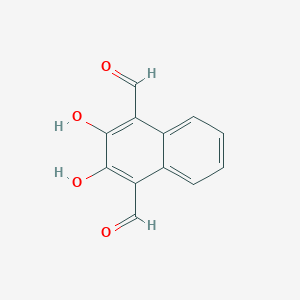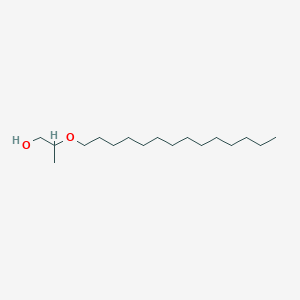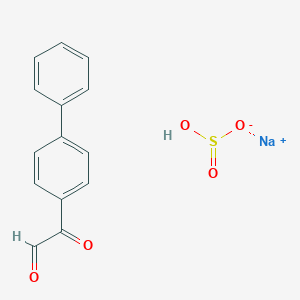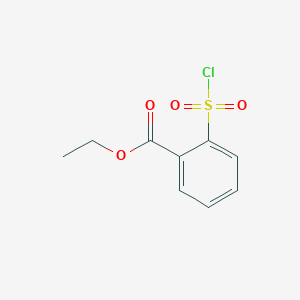
2,3-二羟基萘-1,4-二甲醛
描述
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a chemical compound with the molecular formula C12H8O4 . It is used as a reagent for the synthesis of aromatic polyamides . It also acts as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Synthesis Analysis
The synthesis of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde involves complex chemical reactions . The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene using the Cu (I)-bisoxazoline complex as a catalyst has been reported .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is characterized by the presence of hydroxyl groups at ortho positions . It forms a continuous 1,1′-bi-2-naphthol main chain structure .Chemical Reactions Analysis
The reaction between the amino compounds and 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde results in highly fluorescent and stable derivative compounds . It also reacts with molybdenum (VI) complexes .Physical And Chemical Properties Analysis
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is a solid at room temperature . It has a molecular weight of 216.19 . The compound is stored under an inert atmosphere at 2-8°C .科学研究应用
Hydroxyl-Functionalized Covalent Organic Frameworks for Supercapacitors
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used in the synthesis of hydroxy-functionalized Covalent Organic Frameworks (COFs) for use as high-performance supercapacitors .
- Methods of Application : The compound is used in Schiff-base [3 + 2] polycondensations of 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs .
- Results : The resultant hydroxy-functionalized COFs featured high BET-specific surface areas up to 1089 m2 g–1, excellent crystallinity, and superior thermal stability. When used as supercapacitor electrodes, they exhibited electrochemical redox activity and showed a specific capacitance of 271 F g 1 at a current density of 0.5 A g 1 with excellent stability after 2000 cycles of 86.5% capacitance retention .
Synthesis of Aromatic Polyamides
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of aromatic polyamides .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Surface Modification of Nanocrystalline TiO2 Particles
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves nanotechnology procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Crown Ethers
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of W (VI) Complexes
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Sulfonic Acids
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Crown Ethers
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of crown ethers .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of W (VI) Complexes
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of W (VI) complexes .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves inorganic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
Synthesis of Sulfonic Acids
- Application Summary : 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde is used as a reagent for the synthesis of sulfonic acids .
- Methods of Application : The specific methods of application are not detailed in the sources, but it typically involves organic synthesis procedures .
- Results : The results or outcomes of this application are not specified in the sources .
安全和危害
属性
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAASVGCSYYWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650714 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
CAS RN |
103860-60-2 | |
| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)








